molecular formula C22H29N5O2 B6489138 3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine CAS No. 899953-50-5

3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine

Cat. No.: B6489138
CAS No.: 899953-50-5
M. Wt: 395.5 g/mol
InChI Key: OJRALIAMZVAEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.23212518 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds with piperazine moieties have been known to interact with various receptors such as dopamine and serotonin receptors . These receptors play crucial roles in the central nervous system, influencing mood, cognition, and behavior.

Mode of Action

Based on the structural similarity to other piperazine derivatives, it can be hypothesized that it may act as an antagonist at its target receptors . Antagonists work by binding to the receptor and blocking it, preventing the natural ligand from binding and activating the receptor.

Biochemical Pathways

These include the dopaminergic pathways, which are involved in reward and motivation, and the serotonergic pathways, which play a role in mood regulation .

Pharmacokinetics

Compounds with similar structures have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.

Result of Action

If it acts as an antagonist at dopamine and serotonin receptors, it could potentially alter neuronal signaling and lead to changes in mood and behavior .

Properties

IUPAC Name

(2-methoxyphenyl)-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-17-9-11-25(12-10-17)20-7-8-21(24-23-20)26-13-15-27(16-14-26)22(28)18-5-3-4-6-19(18)29-2/h3-8,17H,9-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRALIAMZVAEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.